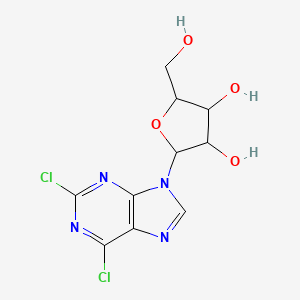

2,6-Dichloro-9H-purine Riboside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXWZGVMHDPCRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Academic Context of Purine Nucleoside Analogue Development

The journey into the world of purine (B94841) nucleoside analogues began with early efforts to modify the fundamental building blocks of DNA and RNA. nih.gov Scientists recognized that by making subtle changes to the purine base or the sugar moiety, they could create molecules that interfere with critical biological processes, particularly in rapidly dividing cells like those found in tumors and viruses. nih.govnih.gov The initial forays into this field involved isosteric replacements, where atoms like oxygen, carbon, or nitrogen in the purine ring were swapped for others. nih.gov This led to the synthesis of early compounds such as 8-azaguanine (B1665908) and 2,6-diaminopurine (B158960). nih.gov

A significant breakthrough came with the synthesis of 6-mercaptopurine (B1684380) (6-MP), where the hydroxyl group at the 6-position of hypoxanthine (B114508) was replaced with a thiol group. nih.gov This compound proved to be a clinically useful agent and paved the way for the development of other important analogues like 6-thioguanine. nih.gov These early studies underscored the importance of metabolic activation; for many of these analogues to be effective, they needed to be converted into their corresponding nucleotide forms within the cell. nih.gov

Over the years, research has expanded to include a wide range of modifications. Scientists have explored alterations at various positions on the purine ring and the sugar, leading to the development of compounds with enhanced activity and specificity. researchgate.netnih.gov For instance, the introduction of a halogen, like chlorine at the 2-position of the adenine (B156593) ring, led to the development of cladribine, while the addition of fluorine at the same position resulted in fludarabine. mdpi.com Modifications to the sugar moiety, such as the development of arabinose ("Ara") analogues like Ara-C (Cytarabine), have also yielded potent anticancer agents. nih.govnih.gov The continuous exploration of structure-activity relationships has been a driving force in the evolution of these life-saving drugs. rsc.org

Role As a Key Synthetic Intermediate in Modified Nucleoside Chemistry

Strategies for Glycosylation of Purine Bases

The creation of the essential bond between a purine base and a sugar moiety, known as glycosylation, is a cornerstone of nucleoside synthesis. For a molecule like 2,6-dichloro-9H-purine, where multiple nitrogen atoms are potential sites for glycosylation, achieving regioselectivity is a significant challenge. The inherent electronic properties of the purine ring often favor glycosylation at the N9 position, which is typically the desired isomer for biological activity. acs.org However, reaction conditions can be tuned to favor the N7 isomer. acs.orgnih.gov

General Methods of Nucleoside Synthesis by Direct Glycosylation

Direct glycosylation involves the coupling of a purine base with a suitably activated ribose derivative. A common approach is the fusion method, where a mixture of the purine and an acylated sugar (like 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose) is heated, sometimes in the presence of a catalyst. One patented method describes heating β-D-1,2,3,5-tetraacetyl ribofuranose to its molten state and then adding 2,6-dichloropurine along with a phosphoric acid phenolic ester compound catalyst. google.com The reaction proceeds under vacuum to remove the acetic acid byproduct, yielding the acetylated nucleoside, which is subsequently deprotected. google.com Another approach involves reacting the purine base with an excess of an alkylating agent in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to favor the N9-isomer. nih.gov

Stereoselective Glycosylation Approaches with Ribofuranose Derivatives

Achieving the correct stereochemistry at the anomeric carbon (C1' of the ribose) is critical for the biological function of nucleosides. The β-anomer is typically the desired product. The stereoselectivity of glycosylation reactions is influenced by several factors, including the nature of the protecting groups on the ribofuranose derivative and the reaction mechanism. For instance, the use of a participating group at the C2' position of the ribose, such as an acetyl or benzoyl group, can promote the formation of the β-anomer through the formation of a cyclic acyloxonium ion intermediate. This intermediate blocks the α-face of the ribose, leading to the nucleophilic attack of the purine from the β-face. The stereoselectivity of C-glycosylation reactions of ribose derivatives has been shown to be influenced by the electronic effects of the five-membered ring oxocarbenium ions that form as intermediates. nih.gov In many cases, the product is formed by a stereoelectronically preferred attack on the lowest energy conformer of this intermediate. nih.gov

Regioselective Alkylation and Glycosylation of Purine Moieties

The purine ring system possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), leading to potential regioselectivity issues during glycosylation. While N9-glycosylation is often the thermodynamic product and desired for many applications, specific conditions can be employed to favor N7-glycosylation. acs.orgnih.gov For instance, studies have shown that the choice of Lewis acid can significantly influence the N7/N9 isomer distribution. nih.govacs.org While many glycosylation reactions predominantly yield the N9 isomer, specific conditions can be optimized to maximize the yield of the N7-isomer. acs.org One method for achieving N7 regioselectivity involves the use of N-trimethylsilylated purine derivatives with SnCl₄ or TiCl₄ as a catalyst. nih.gov This approach has been successful in the glycosylation of 6-chloropurine (B14466) and 2,6-dichloropurine at the N7 position. nih.gov

Application of Vorbrüggen Glycosylation in Synthesis

The Vorbrüggen glycosylation is a widely used and efficient method for the synthesis of nucleosides. This reaction typically involves the coupling of a silylated heterocyclic base with a peracylated sugar in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). nih.govresearchgate.net To improve solubility and nucleophilicity, the purine base is often silylated using reagents like N,O-bis(trimethylsilyl)acetamide (BSA). nih.govresearchgate.net

In a typical procedure for the synthesis of 9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-2,6-dichloro-9H-purine, 2,6-dichloropurine is first silylated with BSA in dry acetonitrile. nih.gov A solution of tetra-O-acetyl-D-ribofuranose is then added, followed by the TMSOTf catalyst. nih.gov The reaction mixture is heated, and upon completion, the product is isolated in high yield. nih.gov The choice of solvent can be critical; for weakly reactive nucleobases, using 1,2-dichloroethane (B1671644) instead of acetonitrile can prevent the formation of by-products and improve yields. nih.govfrontiersin.org

Table 1: Vorbrüggen Glycosylation of 2,6-Dichloropurine

| Reactants | Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-Dichloropurine, tetra-O-acetyl-D-ribofuranose, N,O-Bis(trimethylsilyl)acetamide | TMSOTf | Acetonitrile | 9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-2,6-dichloro-9H-purine | 95% | nih.gov |

| 6-chloro-7-deaza-7-iodopurine, perbenzoylated 2-methyl-ribose | TMSOTf, DBU | 1,2-dichloroethane | Desired Nucleoside | 58% | nih.gov |

Anion Glycosylation Procedures

Anion glycosylation, also known as the sodium salt method, provides an alternative route for nucleoside synthesis. This method involves the deprotonation of the purine base with a strong base, such as sodium hydride, to form an anionic species. This purine anion then acts as a nucleophile, attacking an activated sugar derivative, typically a glycosyl halide. This approach has been successfully used for the direct glycosylation of protected 2,6-diaminopurine (B158960) derivatives with 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride to produce the corresponding 2'-deoxynucleoside. nih.gov The formation of the purine anion increases its nucleophilicity, facilitating the displacement of the halide from the sugar.

SN2 Glycosylation Pathways for Nucleoside Coupling

The stereochemical outcome of glycosylation can often be controlled by manipulating the reaction to proceed through an Sₙ2 (bimolecular nucleophilic substitution) pathway. In such a reaction, the nucleophile (the purine base) attacks the anomeric center from the side opposite to the leaving group, resulting in an inversion of configuration. For example, if the starting sugar has an α-leaving group, the resulting nucleoside will be the β-anomer. nih.gov

A method has been developed where p-toluenesulfonic anhydride (B1165640) activates a 2-deoxy-sugar hemiacetal to form an α-glycosyl tosylate in situ. nih.gov This electrophilic species then reacts stereoselectively with a nucleophile in an Sₙ2 fashion to exclusively produce the β-anomer. nih.gov While direct application to 2,6-dichloropurine was not specified, this principle of reagent-controlled Sₙ2 glycosylation is a powerful strategy for ensuring the desired β-stereochemistry in nucleoside synthesis. nih.gov The use of glycosyl halides as precursors is a classic example where the reaction can proceed via an Sₙ2 mechanism, although competing Sₙ1 pathways can sometimes lead to mixtures of anomers. nih.gov

Precursor Role in Analog Synthesis and Derivatization

The reactivity profile of this compound, particularly the differential reactivity of the chlorine atoms at the C2 and C6 positions, makes it a versatile scaffold for a variety of chemical transformations. The chlorine at the C6 position is generally more susceptible to nucleophilic substitution than the one at the C2 position, a property that chemists exploit to achieve regioselective modifications. This enables the systematic development of diverse purine derivatives with tailored properties for various biochemical and medicinal applications.

Derivatization to Adenosine (B11128) Receptor Ligands

This compound is a key intermediate in the synthesis of ligands for adenosine receptors, which are crucial targets in drug discovery. For instance, it has been used in the synthesis of novel isoxazole (B147169) derivatives that show potent binding to the human A3 adenosine receptor. nih.gov In one approach, an isoxazole moiety is first assembled at the 4-position of the ribose sugar, which is then coupled with 2,6-dichloropurine using the Vorbrüggen glycosylation procedure. nih.gov Subsequent reactions, such as substitution of the chlorine atoms, lead to the final adenosine receptor ligands. nih.gov This methodology has produced compounds with high binding affinity, demonstrating the utility of the dichloropurine riboside precursor in developing selective A3 receptor agonists. nih.gov

Synthesis of Photoaffinity Probes for Nucleotide Binding Sites in Proteins

The ability to introduce photoreactive groups makes this compound a valuable tool for biochemical studies. Photoaffinity labeling is a powerful technique to identify and map the binding sites of ligands within proteins. scispace.com The dichlorinated purine riboside can be converted into photoaffinity probes that, upon irradiation with light, form a covalent bond with the target protein, allowing for its identification. scispace.comnih.gov These probes often incorporate a reporter group, such as a biotin (B1667282) tag or a terminal alkyne for click chemistry, to facilitate detection and isolation of the labeled protein. scispace.comrsc.org

Generation of Spin-Labeled Photoaffinity Derivatives

Further extending its utility in probing biomolecular interactions, this compound can be used to generate spin-labeled photoaffinity derivatives. These molecules combine a photoreactive group with a stable radical (spin label), which can be detected by electron paramagnetic resonance (EPR) spectroscopy. This dual-functionality allows for the study of the structure and dynamics of ligand-protein complexes.

Synthesis of 2,6-Diazido Purine Riboside Derivatives

A notable transformation of this compound is its conversion to 2,6-diazido-9-(β-D-ribofuranosyl)purine. This is achieved through a reaction with sodium azide (B81097), which displaces both chlorine atoms. nih.gov The resulting diazido compound is itself a versatile intermediate. It can be bisphosphorylated to form 2,6-diazido-9-(β-D-ribofuranosyl)purine 3',5'-bisphosphate, a photoreactive tRNA derivative. nih.gov When incorporated into tRNA and irradiated with UV light, this derivative cross-links to ribosomal proteins and rRNA, enabling the mapping of the tRNA binding site on the ribosome. nih.gov

| Starting Material | Reagent | Product | Application |

| 2,6-Dichloro-9-(β-D-ribofuranosyl)purine | Sodium Azide | 2,6-Diazido-9-(β-D-ribofuranosyl)purine | Photochemical labeling of ribosomes nih.gov |

Preparation of 2-Amino-6-chloro Purine Nucleosides

The differential reactivity of the two chlorine atoms in this compound is key to the synthesis of 2-amino-6-chloro purine nucleosides. The C6 chlorine is more reactive towards nucleophiles than the C2 chlorine. arkat-usa.org This allows for selective substitution at the C6 position first. However, to introduce an amino group at the C2 position while retaining the chlorine at C6, a different strategy is often employed, starting from guanine (B1146940) or its derivatives. google.comgoogle.comgoogleapis.com The resulting 2-amino-6-chloropurine (B14584) can then be glycosylated to form the desired nucleoside. fiu.edu These compounds are important intermediates for the synthesis of various biologically active purine analogues, including antiviral and anti-cancer agents. fiu.edugoogle.com

Multistep Syntheses of Complex Nucleoside Analogues

The versatility of this compound makes it a cornerstone in the multistep synthesis of complex nucleoside analogues. nih.govnih.gov Its derivatives serve as building blocks for a wide range of compounds with potential therapeutic applications. nih.govmedchemexpress.comnih.gov For example, it is a precursor in the synthesis of 2',3'-dideoxynucleosides, which are a class of antiviral agents. fiu.edu The synthesis often involves a series of reactions including glycosylation, protection and deprotection steps, and nucleophilic substitutions at the C2 and C6 positions to build the final complex molecule. nih.govresearchgate.netgoogle.com

| Precursor | Synthetic Target | Therapeutic Area (Potential) |

| This compound | 2',3'-Dideoxynucleosides | Antiviral fiu.edu |

| This compound | 2,6-disubstituted purines | Anticancer nih.gov |

| 6-chloropurine nucleoside analogues | Anti-SARS-CoV agents | Antiviral nih.gov |

Synthesis of Fluorinated Nucleoside Analogues

The introduction of fluorine into nucleoside structures can significantly alter their biological properties, often enhancing their therapeutic potential. mdpi.com this compound is a key precursor in the synthesis of various fluorinated nucleoside analogues.

One common strategy involves the coupling of 2,6-dichloropurine with a fluorinated sugar moiety. nih.gov For instance, 2'-β-fluorinated sugars can be coupled with 2,6-dichloropurine to generate the corresponding fluorinated nucleosides. nih.gov This convergent approach allows for the strategic placement of fluorine at specific positions on the sugar ring, leading to compounds with tailored properties. mdpi.com

Alternatively, direct fluorination of a pre-formed nucleoside can be employed. While direct fluorination of the purine base of this compound is less common, modifications of the ribose moiety are well-established. For example, the synthesis of 3'-fluorinated purine nucleosides can be achieved from a common 3'-deoxy-3'-fluororibofuranose intermediate, which is then coupled with 2,6-dichloropurine. d-nb.info This method provides a convergent route to novel 3'-fluorinated analogues. d-nb.info

Preparation of N6-Substituted Purine Ribosides

The chlorine atom at the 6-position of this compound is highly susceptible to nucleophilic substitution, making it an ideal handle for the introduction of various substituents at the N6-position. This reactivity is extensively utilized in the synthesis of a diverse library of N6-substituted purine ribosides.

A straightforward method involves the reaction of this compound with amines. For example, treatment with a saturated solution of ammonia (B1221849) in methanol (B129727) leads to amination at the 6-position, yielding 2-chloro-6-amino-9H-purine riboside (2-chloroadenosine). d-nb.info Similarly, reaction with other primary or secondary amines allows for the introduction of a wide range of alkyl or aryl groups at the N6-position.

Synthesis of 2,6-Disubstituted Purine Derivatives

The sequential or simultaneous substitution of both chlorine atoms in this compound allows for the synthesis of a vast array of 2,6-disubstituted purine derivatives. The differential reactivity of the C2 and C6 positions can often be exploited for selective functionalization.

For instance, after substitution at the C6 position, the remaining chlorine at the C2 position can be targeted in a subsequent reaction. This stepwise approach enables the introduction of two different substituents. A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed to displace the chlorine atoms. nih.govnih.gov

Furthermore, cross-coupling reactions, such as the Suzuki and Stille reactions, have been successfully employed to introduce carbon-based substituents at the 2 and 6 positions, further expanding the chemical diversity of the accessible purine derivatives. d-nb.info For example, after protecting the ribose hydroxyl groups, the chloro-purine can undergo Suzuki coupling with various boronic acids to introduce aryl or heteroaryl groups.

Conversion to 2-Chloro-2′-deoxyadenosine

While direct conversion of this compound to 2-Chloro-2′-deoxyadenosine (Cladribine) is not a standard synthetic route, the starting material can be utilized to synthesize analogues of this important chemotherapeutic agent. The synthesis of 2'-deoxyadenosine (B1664071) analogues often involves the coupling of a modified purine base with a 2'-deoxysugar derivative.

Enzymatic methods have been developed for the synthesis of dihalogenated purine nucleoside analogues. mdpi.com For example, thermostable nucleoside phosphorylases can be used in transglycosylation reactions to produce 2,6-dichloropurine deoxyriboside. mdpi.com This intermediate could then potentially be converted to 2-Chloro-2'-deoxyadenosine through selective amination at the C6 position.

Synthesis of Ecto-5′-nucleotidase (CD73) Inhibitors

Ecto-5′-nucleotidase (CD73) is a cell-surface enzyme that plays a crucial role in cancer and immune regulation by producing immunosuppressive adenosine. units.itnih.govresearchgate.netnih.gov The development of CD73 inhibitors is a promising strategy in cancer immunotherapy. researchgate.netnih.gov this compound serves as a valuable scaffold for the synthesis of potent CD73 inhibitors.

The general approach involves modifying the 2 and 6 positions of the purine ring to optimize binding to the active site of the enzyme. For example, N6-substituted adenine (B156593) derivatives, which can be synthesized from this compound, have shown promise as CD73 inhibitors. units.it Structure-activity relationship studies have revealed that bulky substituents on the exocyclic amine at the N6 position can increase potency. researchgate.net

Transformation into Serotonin (B10506) Receptor Antagonists

The versatility of the 2,6-dichloropurine scaffold extends to the synthesis of compounds targeting the central nervous system. While direct transformation into serotonin receptor antagonists is not a primary application, the structural motifs derived from this compound can be incorporated into molecules with such activity. The ability to introduce a wide range of substituents at the 2 and 6 positions allows for the exploration of chemical space relevant to G-protein coupled receptors, including serotonin receptors.

Formation of Purine-Triazole Conjugates

The "click" chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for creating complex molecular architectures. This compound can be converted into precursors suitable for this reaction, leading to the formation of purine-triazole conjugates.

A common strategy involves the conversion of the 6-chloro group to an azide. This is readily achieved by reacting 2,6-dichloro-9-(β-D-ribofuranosyl)purine with sodium azide to form 2-chloro-6-azido-9-(β-D-ribofuranosyl)purine. nih.gov This azido-purine can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield the corresponding 1,2,3-triazole conjugate. This methodology allows for the efficient linking of the purine core to a wide variety of other molecules, including peptides, carbohydrates, and other heterocyclic systems, to create novel hybrid molecules with potential applications in drug discovery and chemical biology. nih.gov

Optimization and Mechanistic Studies of Synthetic Pathways

The efficient synthesis of 2,6-dichloro-9-(β-D-ribofuranosyl)purine hinges on the effective preparation of its acetylated precursor, 2,6-dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine. An established and improved approach for this is the Vorbrüggen glycosylation. nih.govnih.gov This method involves the coupling of a silylated purine base with a protected ribose derivative.

In an optimized procedure, 2,6-dichloropurine is first silylated to enhance its solubility and reactivity. nih.gov The reaction is typically performed in dry acetonitrile, where N,O-Bis(trimethylsilyl)acetamide (BSA) is added to a suspension of 2,6-dichloropurine. The mixture is warmed to achieve a clear solution, indicating the formation of the silylated purine. nih.gov Following this, a solution of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in dry acetonitrile is added, and the key coupling reaction is initiated by the addition of a Lewis acid catalyst, most commonly trimethylsilyl trifluoromethanesulfonate (TMSOTf). nih.gov The reaction mixture is heated, and upon completion, a high yield of the desired product, 9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-2,6-dichloro-9H-purine, is obtained after workup and purification. nih.gov This method has been shown to produce the product in yields as high as 95%. nih.gov

Another synthetic route involves the reaction of [8-¹⁴C]-2,6-dichloro-9H-purine with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, which produces the corresponding tri-O-benzoyl-protected nucleoside in an 86% yield. researchgate.net A one-pot synthesis has also been described where β-D-1,2,3,5-tetraacetyl ribofuranose is melted, and 2,6-dichloropurine is added along with a bis(p-nitrophenyl) phosphate (B84403) catalyst. nih.gov

| Method | Starting Materials | Catalyst/Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Improved Vorbrüggen Glycosylation | 2,6-Dichloropurine, 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | N,O-Bis(trimethylsilyl)acetamide (BSA), Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Acetonitrile | 95% | nih.gov |

| Radiolabelled Synthesis | [8-¹⁴C]-2,6-dichloro-9H-purine, 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | Methanesulfonic acid (for precursor) | Acetonitrile | 86% | researchgate.net |

| One-Pot Method | β-D-1,2,3,5-tetraacetyl ribofuranose, 2,6-Dichloropurine | Bis(p-nitrophenyl) phosphate | None (melt) | 79-88% (after deacetylation) | nih.gov |

Following the synthesis of the fully protected nucleoside, the removal of the acetyl groups is required to yield the final this compound. While complete deacetylation is common, regioselective deacetylation—the removal of an acetyl group from a specific hydroxyl position—is of great practical importance for synthesizing partially substituted nucleoside intermediates. nih.govnih.gov

Complete deacetylation is often achieved under basic or acidic conditions. A common laboratory method involves dissolving the 2,6-dichloro-9-(β-D-2',3',5'-triacetyl ribofuranose)purine in methanol and adding concentrated hydrochloric acid at a low temperature (0-5°C). nih.gov After the reaction, the pH is adjusted to neutral with a solid base like sodium bicarbonate, and the product is isolated. nih.gov

For regioselective deacetylation, particularly at the primary 5'-position, which is the most sterically accessible, several chemical and enzymatic strategies have been developed for nucleosides in general. nih.gov

Chemical Methods : One notable chemical method for selective 5'-deacetylation utilizes organotin catalysts, such as dibutyltin (B87310) oxide (DBTO), in methanol. nih.gov These reagents can act as mild Lewis acids to facilitate transesterification. nih.gov Another approach involves heating the peracetylated nucleoside in a dilute iodine-methanol solution, which offers a cost-effective and straightforward alternative for cleaving the primary acetyl group. nih.gov

Enzymatic Methods : Enzymes offer high selectivity under mild conditions. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been successfully used for the regioselective deacetylation of various nucleosides. conicet.gov.ar The choice of solvent can influence the position of deacetylation. For instance, in isopropanol, CAL-B can catalyze the formation of 2'-O-acetylated arabinonucleosides, while hydrolysis in an aqueous medium can yield 2',3'-di-O-acetylated products. conicet.gov.ar Other hydrolases, like acetyl esterase from orange peel, have also demonstrated distinct selectivity in deacetylating nucleoside analogues. nih.gov

These general strategies are applicable to 2,6-dichloro-9-(tri-O-acetyl-β-D-ribofuranosyl)purine for the targeted synthesis of derivatives with free hydroxyl groups at specific positions for further chemical modification.

The conversion of an amino group on the purine ring to a halogen is a key transformation, and nonaqueous diazotization provides an efficient method to achieve this. The synthesis of this compound can be accomplished from its 2-amino-6-chloro precursor via a diazotization-dediazoniation reaction under anhydrous conditions. conicet.gov.ar This avoids aqueous acidic conditions that can cause undesired cleavage of the glycosidic bond.

In a typical procedure, 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-2-amino-6-chloropurine is treated with a diazotizing agent in a nonaqueous solvent. nih.govconicet.gov.ar Optimized protocols utilize reagents like tert-butyl nitrite (B80452) (TBN) or sodium nitrite in the presence of an antimony trihalide catalyst (e.g., SbCl₃) and a soluble halide source. conicet.gov.ar For instance, the reaction of the 2-amino-6-chloro precursor with SbCl₃ and TBN in dichloromethane (B109758) can produce the 2,6-dichloro derivative in yields exceeding 80%. conicet.gov.ar

Alternative high-yield procedures have also been developed using silyl (B83357) halides. Treatment of the 2-amino-6-chloro precursor with trimethylsilyl chloride (TMS-Cl) and benzyltriethylammonium nitrite (BTEA-NO₂) in dichloromethane gives the crystalline 2,6-dichloropurine nucleoside in approximately 85% yield, often without the need for chromatographic purification. nih.gov Using acetyl chloride in place of TMS-Cl is similarly effective. nih.gov These methods highlight the utility of nonaqueous diazotization for the efficient synthesis of dihalopurine nucleosides.

| Precursor | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-2-amino-6-chloropurine | tert-Butyl Nitrite (TBN), SbCl₃, Benzyltriethylammonium (BTEA) chloride | Dichloromethane | >80% | conicet.gov.ar |

| 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-2-amino-6-chloropurine | Trimethylsilyl chloride (TMS-Cl), Benzyltriethylammonium nitrite (BTEA-NO₂) | Dichloromethane | ~85% | nih.gov |

| 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-2-amino-6-chloropurine | Acetyl chloride, Benzyltriethylammonium nitrite (BTEA-NO₂) | Dichloromethane | ~85% | nih.gov |

Structural Analysis and Conformational Studies

X-ray Crystallography of 2,6-Dichloro-9H-purine Riboside Derivatives

X-ray crystallography has been successfully applied to derivatives such as 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. nih.gov This synthetic analog of purine (B94841) nucleosides provides a model for understanding the structural features of the parent compound. nih.gov Analysis of its crystal structure shows that the bond lengths and angles are generally within standard values. nih.gov The Cambridge Structural Database (CSD) contains only a few entries for 2- or 6-chloro substituted 9-(ribofuranosyl)-9H-purines, highlighting the specific knowledge gained from each studied crystal structure. nih.gov

Conformational Analysis of the Ribofuranose Moiety

In the acetylated derivative, 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine, the ribofuranose ring adopts an envelope conformation. nih.gov Specifically, it is identified as a 3′β-envelope. In this arrangement, the C3′ atom deviates significantly from the plane formed by the other four atoms of the furanose ring (C1', C2', O4', and C4'). nih.gov The deviation of the C3' atom from this plane is measured at 0.602 (5) Å. nih.gov

The relative orientation of the purine base to the sugar moiety is defined by the dihedral angle between the two rings. In the crystal structure of the tri-O-acetylated derivative, the planar part of the furanose ring forms a dihedral angle of 65.0 (1)° with the mean plane of the dichloropurine bicycle. nih.gov This significant twist between the base and the sugar is a key conformational feature.

Torsion angles provide a detailed description of the conformation around the glycosidic bond (N9—C1′), which connects the purine base to the ribose sugar. These angles define the location of the purine system relative to the furanose ring. Key torsion angles for 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine have been determined through X-ray analysis. nih.gov

| Torsion Angle | Value (°) |

|---|---|

| C8—N9—C1'—O4' | 6.9 (4) |

| C8—N9—C1'—C2' | -111.1 (3) |

| C4—N9—C1'—O4' | -168.8 (3) |

| C4—N9—C1'—C2' | 73.2 (4) |

Electronic Structure Characterization of C-Cl Bonds

The electronic structure and character of the two carbon-chlorine (C-Cl) bonds in this compound have been investigated to understand the differential reactivity of the chlorine atoms. researchgate.net As a precursor in the synthesis of potential anticancer and antiviral drugs, the reactivity of these positions is of significant chemical interest. researchgate.net

A key study employed 35Cl Nuclear Quadrupole Resonance (NQR) spectroscopy to probe the electronic environment of the chlorine nuclei. researchgate.net This technique provides valuable information about the electric field gradient (EFG) at the nucleus, which is highly sensitive to the surrounding electronic distribution and the nature of the chemical bond.

The research experimentally determined the 35Cl NQR frequencies, the EFG asymmetry parameters (η), and the double-bond character for both the C2-Cl and C6-Cl bonds. researchgate.net These experimental values were then benchmarked against theoretical calculations performed using Density Functional Theory (DFT), allowing for a detailed comparison and a deeper understanding of the bonding characteristics. researchgate.net The differences in these parameters for the two chlorine atoms reflect their distinct electronic environments and provide a quantitative basis for their varied chemical reactivity. researchgate.net

Table 1: 35Cl NQR Spectroscopic Data for this compound Derivative Note: The following table is representative of the parameters measured in the study cited. Exact values are dependent on the specific derivative and experimental conditions.

| Parameter | C2-Cl Bond | C6-Cl Bond |

| 35Cl NQR Frequency (MHz) | Data not available in snippet | Data not available in snippet |

| Asymmetry Parameter (η) | Data not available in snippet | Data not available in snippet |

| Double-Bond Character (%) | Data not available in snippet | Data not available in snippet |

| This table is based on the parameters described in the research literature researchgate.net. |

Structure Activity Relationship Sar Investigations

Modulation of Adenosine (B11128) Receptor Affinity and Selectivity

The affinity and selectivity of ligands for the four adenosine receptor (AR) subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) are intricately governed by their molecular structure. Starting from the precursor 2,6-Dichloro-9H-purine Riboside, extensive Structure-Activity Relationship (SAR) investigations have been conducted to understand how modifications to the purine (B94841) and ribose moieties influence receptor binding. These studies are crucial for the rational design of potent and selective AR agonists and antagonists.

Contribution of Ribose Recognition Domain to Adenosine Receptor Affinity

The ribose moiety of purine nucleosides plays a fundamental role in anchoring and stabilizing the ligand within the adenosine receptor binding site. nih.gov An intact ribose group is considered a prerequisite for full agonistic activity. tandfonline.com The ribose ring is not static and can adopt a range of conformations, with the Northern (N) and Southern (S) conformations being the most biologically relevant. nih.gov Conformational studies indicate that the A₃ adenosine receptor preferentially binds ligands where the ribose moiety is in the North (N) ring conformation. nih.govbenthamscience.com This preference for a specific sugar pucker highlights the importance of the ribose domain in stabilizing the active receptor-bound state. nih.govnih.gov The interactions between the ribose moiety and the receptor are critical for ligand stability and selectivity, allowing for the necessary flexibility during the process of receptor activation. nih.gov

Impact of Ribose Modifications (e.g., Methyl Group, (N)-Methanocarba Ring System) on Affinity and Selectivity

Modifications to the ribose ring have proven to be a powerful strategy for enhancing the affinity and selectivity of adenosine receptor ligands. A key approach involves introducing conformational constraints to lock the ribose-like ring into the receptor-preferred conformation. nih.govresearchgate.net

The (N)-methanocarba ring system, which replaces the ribose's tetrahydrofuryl group with a [3.1.0]bicyclohexane ring system, constrains the pseudosugar ring into the Northern (N) conformation favored by at least three adenosine receptor subtypes (A₁, A₂ₐ, and A₃). nih.govsemanticscholar.orgrsc.org This modification has been shown to be a general approach for designing potent A₁ and A₃ receptor agonists. nih.govnih.gov For instance, (N)-methanocarba-adenosine demonstrates higher affinity than its Southern (S) analogue, particularly at the human A₃ receptor, where the affinity ratio (N/S) is 150. nih.gov Combining the (N)-methanocarba modification with other favorable substitutions, such as a 2-chloro group and an N⁶-(3-iodobenzyl) group, resulted in compounds with Kᵢ values as low as 2.2 nM at A₃ receptors, demonstrating high selectivity and potency. nih.gov

Other modifications, such as the introduction of a 4'-methyl group, are generally poorly tolerated; however, potency can be restored when combined with other beneficial modifications at the N⁶ and 5' positions. nih.gov The 2'-deoxy modification is known to reduce both affinity and efficacy, leading to the creation of partial agonists. nih.gov

| Compound | Modification | Target Receptor | Affinity (Kᵢ, nM) | Selectivity Profile |

|---|---|---|---|---|

| (N)-methanocarba-adenosine | (N)-methanocarba ring | hA₃ | - | 150-fold higher affinity than (S)-analogue nih.gov |

| (N)-methanocarba-N⁶-(3-iodobenzyl)adenosine | (N)-methanocarba + N⁶-substituent | A₃ | 4.1 nih.gov | Highly selective partial agonist nih.gov |

| 2-Chloro-(N)-methanocarba-N⁶-(3-iodobenzyl)adenosine | (N)-methanocarba + N⁶-substituent + C2-Cl | A₃ | 2.2 nih.gov | Highly selective partial agonist nih.gov |

| MRS3558 | (N)-methanocarba 5′-uronamide derivative | hA₃ | 0.3 nih.govbenthamscience.com | Highly selective A₃ agonist nih.govbenthamscience.com |

Effects of Purine Moiety Substitutions (C2, C6, N9) on Receptor Binding

Substitutions on the purine heterocycle at the C2, C6, and N9 positions are critical for modulating ligand affinity and selectivity. This compound serves as a versatile intermediate for synthesizing a wide array of derivatives. nih.gov

C2 Position: Substitution at the C2 position can significantly increase potency and, in some cases, induce selectivity. nih.gov For example, adding a chloro group at the C2 position of N⁶-substituted adenosine analogues generally enhances affinity at A₃ receptors. nih.govnih.gov The introduction of secondary amines, ethers, thioethers, or alkynes at the C2 position is also of significant interest in SAR studies. semanticscholar.orgrsc.org In some series, a chlorine atom at the C2 position favors interaction with the A₂ₐ subtype. nih.gov

C6 Position: The N⁶ position is arguably the most extensively studied substitution site for modulating AR affinity. The nature of the substituent at N⁶ can dramatically alter the ligand's profile, a topic explored in detail in section 4.1.6.

N9 Position: While less explored than the C2 and N6 positions, modifications at the N9 position can also influence receptor binding. For instance, replacing the typical ribose group with a simple alkyl chain, such as a propyl group, has been investigated. In a series of 2,6,9-trisubstituted adenines, substitution of a 9-ethyl group with a 9-propyl chain appeared to favor interaction with human A₂ₑ receptors. nih.gov

Influence of Halogen Substitutions (e.g., Chloro, Iodo) on Receptor Binding

Halogen atoms, particularly chlorine and iodine, are key substituents in the design of selective adenosine receptor ligands. Their placement on either the purine core or on peripheral substituents can have profound effects on binding affinity.

Purine C2 Position: A chlorine atom at the C2 position of the purine ring is a common feature in many potent A₃ AR agonists. nih.govbenthamscience.com For example, the highly selective A₃ agonist Cl-IB-MECA incorporates a 2-chloro substitution, which contributes to its high affinity (~1 nM). nih.govbenthamscience.com The 2-chloro modification has been shown to enhance affinity in various structural contexts, including in (N)-methanocarba analogues. nih.govnih.gov Changing the halogen from chlorine to iodine at the C2 position can also enhance selectivity. nih.gov

N⁶-Substituents: Halogenation of aromatic rings on N⁶-substituents is a critical strategy for achieving A₃ selectivity. A systematic study identified the 3-iodobenzyl group as being particularly well-suited for A₃ selectivity. nih.gov This led to the development of IB-MECA (N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide), a prototypical A₃ agonist. nih.govbenthamscience.com In other series, a chloro substituent on an N⁶-benzyl ring was found to decrease efficacy depending on its position on the ring. nih.gov For N⁶-aryloxyphenylacetyl derivatives, substitution with a bromine atom at the para position was responsible for increased A₁ and A₃ receptor affinity. nih.gov

| Compound | Key Halogen Substitution | Effect on Receptor Binding |

|---|---|---|

| Cl-IB-MECA | 2-Chloro on purine ring | High affinity (~1 nM) and selectivity for A₃ receptors nih.govbenthamscience.com |

| IB-MECA | 3-Iodo on N⁶-benzyl group | ~50-fold selective for rat A₃ vs. A₁/A₂ₐ receptors nih.gov |

| 2-Chloroadenosine | 2-Chloro on purine ring | More potent than adenosine; full agonist at A₃ receptor nih.govnih.gov |

| N⁶-(3-chlorobenzyl)adenosine | 3-Chloro on N⁶-benzyl group | Identified as a dual acting A₁/A₃ agonist nih.gov |

Role of Alkynyl and Arylalkynyl Groups in Enhancing Selectivity

The introduction of alkynyl and arylalkynyl groups, typically at the C2 position of the purine ring, has emerged as an effective strategy for developing potent and selective AR ligands. These rigid, linear substituents can probe specific hydrophobic pockets within the receptor binding site.

Studies on 2-alkynyladenosine derivatives have shown that these modifications can lead to high A₃ receptor affinity and selectivity. nih.gov The presence of a methyl group at the N⁶ position in conjunction with a 2-alkynyl substituent further enhances A₃ selectivity by increasing affinity for the A₃ subtype while decreasing it at other subtypes. nih.gov Notably, 2-phenylethynyl-N⁶-methyladenosine exhibits an A₃ affinity in the low nanomolar range (Kᵢ = 3.4 nM) with approximately 500-fold selectivity over A₁ and 2500-fold selectivity over A₂ₐ receptors. nih.gov

In the context of AR antagonists, 2-alkynyl groups combined with 8-aryl substitutions on a 9-methyladenine scaffold significantly increased activity at A₂ₑ receptors. nih.govresearchgate.net These findings underscore the utility of alkynyl moieties in fine-tuning the pharmacological profile of purine derivatives for various AR subtypes.

Significance of N6-Substituents in Adenosine Receptor Interactions

The substituent at the exocyclic N⁶-amino group is a primary determinant of affinity and selectivity among adenosine receptor subtypes. tandfonline.com Modifications at this position can dramatically influence the ligand's interaction with the receptor.

Bulky, hydrophobic N⁶-substituents are known to enhance affinity and selectivity. tandfonline.com For example, an N⁶-cyclopentyl group tends to confer high affinity and selectivity for A₁ receptors. tandfonline.comnih.gov In contrast, N⁶-benzyl substituents are particularly favored for achieving A₃ selectivity, as they tend to decrease affinity for A₁ and A₂ₐ receptors. nih.govnih.gov The nature of the N⁶-substituent can also determine whether a compound acts as a full agonist, partial agonist, or antagonist. For instance, among N⁶-cycloalkyl-substituted adenosines, those with rings of five carbons or fewer are full agonists at the human A₃ AR, while those with six carbons or more are partial agonists. nih.gov

Conformational Preferences of Ribose Moiety for Optimal Receptor Binding (e.g., North Ring Conformation)

The three-dimensional conformation of the ribose sugar is a critical determinant for the binding affinity and selectivity of purine nucleosides at their respective receptors. The furanose ring of these compounds is not planar and exists in a dynamic equilibrium between two major puckered conformations, termed North (N) and South (S). nih.gov These conformations significantly influence the orientation of the purine base and other substituents, thereby affecting how the ligand fits into the receptor's binding pocket. unipd.it

To investigate these conformational preferences, researchers have utilized conformationally constrained analogues, such as methanocarba nucleosides, where the ribose ring is locked into either a pure North or South conformation. unipd.itnih.gov Studies using these rigid analogues have provided direct evidence for the preferred ribose pucker at different purine receptors. For adenosine receptors (ARs), particularly the A1 and A3 subtypes, and for the P2Y1 nucleotide receptor, a distinct preference for the North (N) conformation has been identified. nih.govresearchgate.net For example, the (N)-methanocarba analogue of 2'-deoxyadenosine-3',5'-bisphosphate was found to be a potent P2Y1 agonist, over 100 times more potent than its corresponding Southern (S) isomer. nih.gov This preference for the North conformation at certain P1 and P2 purinoceptors may suggest a common binding motif for the nucleoside moiety across this family of G protein-coupled receptors (GPCRs). nih.gov

| Receptor Subtype | Preferred Ribose Conformation | Reference |

| A1 Adenosine Receptor | North (N) | nih.gov |

| A3 Adenosine Receptor | North (N) | nih.govnih.gov |

| P2Y1 Receptor | North (N) | nih.gov |

| P2Y12 Receptor | South (S) | unipd.it |

Effects of Structural Modifications on Intrinsic Efficacy at Adenosine Receptors

Beyond binding affinity, structural modifications to purine nucleosides profoundly impact their intrinsic efficacy—the ability to activate the receptor upon binding. The structure-efficacy relationship is distinct from the structure-affinity relationship and is particularly sensitive to minor chemical changes, especially at the A3 adenosine receptor (A3AR). nih.govnih.gov

Modifications at both the N6- and 2-positions of the purine ring can modulate the intrinsic activity of the ligand, leading to compounds that range from full agonists to partial agonists or even antagonists. nih.gov For instance, combining an N6-benzyl group with a 2-chloro substituent can reduce efficacy at the A1AR. nih.gov Similarly, in a series of N6-substituted adenosine analogues designed for high A3AR affinity, the introduction of a small 2-cyano group could convert a full A3AR agonist into a selective antagonist. nih.gov This demonstrates that substitutions in the C2 region, in conjunction with N6-modifications, can effectively uncouple binding affinity from receptor activation. bohrium.com Certain modifications, such as the introduction of an N6-iodobenzyl group or constraints on the ribose moiety, are also known to decrease the efficacy of A3AR activation. nih.gov

| Modification | Receptor Subtype | Effect on Intrinsic Efficacy | Reference |

| 2-Chloro substitution | A1AR, A3AR | Reduced Efficacy | nih.govnih.gov |

| 2-Cyano group (with specific N6-substituents) | A3AR | Conversion from Agonist to Antagonist | nih.gov |

| N6-Benzyl group (with 2-substituents) | A1AR | Reduced Efficacy | nih.gov |

| N6-Iodobenzyl group | A3AR | Reduced Efficacy | nih.gov |

| Ribose conformational constraints | A3AR | Reduced Efficacy | nih.gov |

SAR in Enzyme Inhibition

Ecto-5′-nucleotidase (CD73) is a cell surface enzyme that plays a crucial role in purinergic signaling by converting adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine. nih.govplos.org Inhibition of CD73 is a significant therapeutic strategy, particularly in oncology. researchgate.net The most potent inhibitors of CD73 are typically analogues of its substrate, AMP, such as adenosine-5′-O-[(phosphonomethyl)phosphonic acid] (AOPCP), where the α,β-phosphate oxygen is replaced by a methylene (B1212753) bridge. nih.govnih.gov

Structure-activity relationship studies have revealed several key determinants for high inhibitory potency. The phosphonate moiety is considered essential for maintaining the inhibitory activity of nucleotide-based inhibitors. researchgate.net In contrast, most modifications to the ribose portion of the molecule, such as the deletion of hydroxyl groups, are detrimental to potency. nih.govresearchgate.net While modifications to the adenine (B156593) base can be tolerated to some extent (e.g., 7-deaza modification), others (e.g., 1-deaza and 3-deaza) reduce inhibitory activity. nih.govresearchgate.net These findings highlight the specific and stringent structural requirements within the active site of CD73. drugbank.com

| Structural Modification | Effect on CD73 Inhibitory Potency | Reference |

| α,β-Methylene bridge in diphosphate | Potent Inhibition (Key Feature) | nih.gov |

| Intact Phosphonate Moiety | Crucial for Potency | researchgate.net |

| Ribose Modifications (e.g., OH deletion) | Generally Detrimental | nih.govresearchgate.net |

| 7-deaza-adenine | Tolerated | nih.govresearchgate.net |

| 1-deaza or 3-deaza-adenine | Detrimental | nih.govresearchgate.net |

The substituent at the 2-position of the purine ring can significantly influence how the nucleoside binds within an enzyme's active site and can be a source of species-specific differences in activity. Structural studies on human deoxycytidine kinase (dCK), an enzyme that phosphorylates purine nucleosides, show that the enzyme's conformation adapts to the presence and nature of the 2-substituent. nih.govresearchgate.net

For example, the presence of a carbonyl group at the 2-position (as in deoxyguanosine) elicits a conformational adjustment of active site residues that is not seen with deoxyadenosine. nih.govosti.gov Furthermore, the 2-substituent can affect the preferred glycosidic bond conformation of the ligand, favoring an anti conformation, which can be more productive for enzymatic activity, in contrast to the syn conformation adopted by other analogues. nih.govresearchgate.net These subtle changes in binding mode, dictated by the 2-substituent, can lead to significant differences in the efficiency of enzymatic processing. nih.gov Such substituent effects are not limited to enzyme interactions; they can also contribute to species differences observed in adenosine receptor binding affinities. nih.gov The interaction between the ligand and the target protein can be highly sensitive to the size, shape, and electronic properties of substituents on the purine ring. nih.gov

SAR in Modulating Immune Response

The Stimulator of Interferon Genes (STING) protein is a central mediator of the innate immune response to cytosolic DNA, which can originate from pathogens or the host itself. nih.govnih.gov Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, making it a key target for immunotherapy. wikipedia.orgmdpi.com

The natural activators of STING are cyclic dinucleotides (CDNs), such as 2',3'-cyclic GMP-AMP (2',3'-cGAMP), which is synthesized by the enzyme cGAS upon binding to double-stranded DNA. nih.gov The activation of STING is highly dependent on the specific chemical structure of these CDNs. Structural biology has revealed the key features required for a ligand to bind to the STING dimer and induce its active conformation. proteopedia.org A U-shaped ligand conformation fits into a corresponding cleft in the STING dimer. proteopedia.org Key interactions include stacking of tyrosine residues from each STING monomer against the purine bases of the CDN, and the formation of critical hydrogen bonds between arginine residues and the dinucleotide. proteopedia.org Therefore, the essential chemical features for STING activation are a cyclic dinucleotide scaffold containing two purine bases and a specific phosphodiester linkage that facilitates the correct orientation for binding and inducing the conformational change necessary for downstream signaling.

| Chemical Feature | Role in STING Activation | Reference |

| Cyclic Dinucleotide Scaffold | Essential for fitting into the STING binding pocket | nih.gov |

| Two Purine Moieties | Engage in stacking interactions with Tyrosine residues | proteopedia.org |

| Specific Phosphodiester Linkage (e.g., 2',3') | Orients the nucleobases for optimal binding | nih.gov |

| Phosphate (B84403) Backbone | Forms hydrogen bonds with Arginine residues | proteopedia.org |

Biological Activities and Mechanistic Studies Excluding Clinical Human Trial Data

Adenosine (B11128) Receptor Agonism and Antagonism

Derivatives of 2,6-dichloro-9H-purine riboside have been instrumental in the design of selective ligands for adenosine receptors, which are implicated in a wide array of physiological processes, including inflammation and neurotransmission.

Design and Characterization of Selective Agonist and Antagonist Ligands

The quest for selective adenosine receptor modulators has driven extensive synthetic efforts starting from this compound. By reacting it with sodium azide (B81097), researchers have synthesized 2,6-diazido-9-(beta-D-ribofuranosyl)purine, a precursor to further modifications. nih.gov A key strategy in developing selective A3 adenosine receptor (A3AR) agonists involves substitutions at the N6 and C2 positions of the purine (B94841) ring, as well as modifications to the ribose moiety. For instance, the introduction of a 3-iodobenzyl group at the N6-position has been shown to confer A3 selectivity. nih.gov

Further refinement led to the development of potent A3AR agonists like IB-MECA and Cl-IB-MECA, which exhibit high affinity for the receptor. nih.gov The synthesis of these compounds often involves the initial glycosylation of 2,6-dichloropurine (B15474). nih.govnih.gov Structural modifications of the ribose can also influence activity, with the introduction of an isoxazole (B147169) moiety at the 4'-position of the ribose in conjunction with a methoxy (B1213986) group at the 6-position of the purine leading to potent A3AR ligands. nih.gov Conversely, structural alterations to the ribose moiety of A3AR agonists can convert them into antagonists. nih.gov

Subtype Selectivity at A1, A2A, A2B, and A3 Adenosine Receptors

Achieving subtype selectivity is a primary goal in the design of adenosine receptor ligands to minimize off-target effects. Derivatives of this compound have been pivotal in developing compounds with varying selectivity profiles across the four adenosine receptor subtypes (A1, A2A, A2B, and A3).

The A3AR has been a significant focus, with agonists like IB-MECA demonstrating approximately 50-fold selectivity for the rat A3 receptor over A1 and A2A receptors. nih.gov The development of Cl-IB-MECA further improved this selectivity. nih.gov Research has shown that specific substitutions at the C2 position of the purine ring can fine-tune selectivity. For example, the introduction of a 4-difluorophenyl ethynyl (B1212043) group at C2 resulted in high affinity for both human and mouse A3ARs. nih.gov

While much emphasis has been placed on A3AR, the development of ligands for other subtypes has also been pursued. The design of A2B receptor antagonists has also been an area of active research. guidetopharmacology.org The challenge remains in creating compounds with high potency and selectivity for a single subtype, as many ligands exhibit affinity for multiple adenosine receptors. frontiersin.org

Preclinical Studies on Modulation of Inflammatory Processes via A3 Adenosine Receptors

The A3 adenosine receptor is highly expressed in immune cells, making it a promising target for modulating inflammatory processes. nih.gov Preclinical studies have demonstrated the anti-inflammatory effects of A3AR agonists in various models. Activation of A3ARs can inhibit the production of inflammatory cytokines and down-regulate the NF-κB signaling pathway, a key regulator of inflammation. alzdiscovery.org

For instance, A3AR agonists have shown therapeutic potential in preclinical models of inflammatory conditions such as rheumatoid arthritis and psoriasis. nih.gov The mechanism of action involves the A3AR's ability to modulate the function of various immune cells, including eosinophils, neutrophils, macrophages, and mast cells. nih.gov In inflammatory conditions, extracellular adenosine levels rise, activating A3ARs which in turn can initiate a negative feedback loop to dampen the inflammatory response. nih.govalzdiscovery.org

Antineoplastic and Antiviral Activity (Mechanism-Focused)

Beyond their role as adenosine receptor modulators, derivatives of this compound have been investigated for their potential as anticancer and antiviral agents. These activities are primarily attributed to their ability to interfere with fundamental cellular processes like DNA synthesis and apoptosis.

Mechanisms of DNA Synthesis Inhibition

Purine nucleoside analogs, a class of compounds that includes derivatives of this compound, are known for their ability to inhibit DNA synthesis. This is a key mechanism behind their antitumor activity. medchemexpress.com By mimicking natural purines, these analogs can be incorporated into DNA or can inhibit enzymes essential for DNA replication. This disruption of DNA synthesis ultimately leads to the halting of cell proliferation, particularly in rapidly dividing cancer cells.

Pathways of Apoptosis Induction

In addition to inhibiting DNA synthesis, many purine derivatives induce apoptosis, or programmed cell death, in cancer cells. medchemexpress.comnih.gov Several studies have highlighted the pro-apoptotic effects of compounds synthesized from 2,6-dichloropurine precursors. For example, certain 2,6,9-trisubstituted purine derivatives have been shown to induce apoptosis in cancer cell lines. researchgate.net

The induction of apoptosis can occur through various cellular pathways. Some compounds have been observed to cause cell cycle arrest, often at the G2/M phase, which can precede apoptosis. researchgate.net The apoptotic process is often characterized by the activation of caspases, a family of proteases that execute the cell death program. nih.gov Furthermore, some purine derivatives may modulate the expression of pro- and anti-apoptotic proteins, tipping the balance towards cell death. nih.gov The ability of these compounds to selectively induce apoptosis in tumor cells is a significant advantage for their potential therapeutic application. nih.gov

Interference with Viral Replication Mechanisms (e.g., HIV, HCV)

Research into the antiviral properties of this compound has shown activity, particularly in the context of the Hepatitis C virus (HCV). A key synthetic precursor, a tribenzoylated 2,6-dichloropurine-2′-C-methylribonucleoside, was instrumental in the development of a series of 2,6-modified purine 2′-C-methylribonucleosides. These compounds were subsequently evaluated for their ability to inhibit HCV RNA replication in Huh-7 cells, a human liver carcinoma cell line. The study demonstrated that modifications at the 2 and 6 positions of the purine ring are critical for anti-HCV activity.

While direct studies on the effect of this compound on Human Immunodeficiency Virus (HIV) replication are limited in the reviewed literature, research on closely related purine analogs provides some insights. For instance, the 2',3'-dideoxyriboside of 2,6-diaminopurine (B158960) has demonstrated potent and selective inhibition of HIV replication in vitro. This related compound was shown to inhibit HIV antigen expression and the virus-induced cytopathic effects in MT-4 cells. It is important to note that this is not the same compound and the substitution at the 6-position (amino vs. chloro) significantly alters the molecule's properties.

Targeting of Viral Polymerases by Fluorinated Nucleosides

Specific studies detailing the targeting of viral polymerases by the fluorinated form of this compound are not extensively available in the current body of literature. However, the general mechanism for many antiviral nucleoside analogs, including fluorinated ones, involves their conversion to the triphosphate form within the cell. This triphosphate analog then acts as a competitive inhibitor or a chain terminator for viral DNA or RNA polymerases, thereby halting viral replication. This is a well-established mechanism for many nucleoside-based antiviral drugs.

Biological Activities against Human Leukemic T-cell Lines

The cytotoxic potential of purine derivatives has been explored against various cancer cell lines. In a study investigating a series of N9-substituted 2,6-dichloropurines with unsaturated linkers, several compounds exhibited cytotoxic activity against human leukemic T-cell lines. Specifically, the growth of CCRF-CEM and MOLT-4 cells was inhibited by some of these derivatives. For example, N9-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine (a derivative of the base of the title compound) showed notable activity. The data underscores that the 2,6-dichloro-purine scaffold is a promising base for the development of cytotoxic agents against leukemia.

Table 1: Cytotoxic Activity of a 2,6-Dichloropurine Derivative against Human Leukemic T-cell Lines

| Cell Line | Compound | Growth Inhibition (%) |

| CCRF-CEM | N9-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine | -45 |

| MOLT-4 | N9-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine | -58 |

Data represents the percentage of growth inhibition at a 10µM concentration.

Immunomodulatory Effects

Based on the available scientific literature, there is currently no specific information detailing the immunomodulatory effects of this compound.

Activation of Innate Immune Defense Pathways (e.g., hSTING)

There are no specific studies found that demonstrate the activation of the human Stimulator of Interferon Genes (hSTING) pathway by this compound.

Induction of Interferon Responses

No direct evidence for the induction of interferon responses by this compound has been reported in the reviewed scientific literature.

Enzyme Inhibition Studies

The 2,6-dichloropurine scaffold has been investigated for its potential to inhibit various enzymes. A study on Helicobacter pylori purine nucleoside phosphorylase (PNP) demonstrated that 2,6-diCl-purine, the base of the title compound, acts as an inhibitor of this enzyme. PNP is crucial for the purine salvage pathway in this bacterium, making it a potential drug target. The inhibition of PNP could disrupt the bacterium's ability to synthesize purines, thereby inhibiting its growth.

While not the exact compound, a more complex derivative containing the 2,6-dichloro-9H-purine moiety, known as Bozepinib, has been shown to modulate the activity of the ectonucleotidases CD39 and CD73. nih.gov These enzymes are involved in the purinergic signaling pathway and play a role in cancer immune evasion. This suggests that the 2,6-dichloropurine core may have the potential to be developed into inhibitors of enzymes involved in nucleotide metabolism.

Inhibition Mechanisms of Ecto-5′-nucleotidase (CD73)

Ecto-5′-nucleotidase (CD73) is a cell surface enzyme that plays a crucial role in purinergic signaling by converting adenosine monophosphate (AMP) into adenosine. nih.govnih.gov This conversion is a key step in producing extracellular adenosine, which has immunosuppressive effects, particularly within the tumor microenvironment. nih.gov The inhibition of CD73 is therefore a significant area of research in immuno-oncology. nih.gov

Derivatives of purine nucleosides act as inhibitors of CD73, primarily functioning as substrate analogues. These compounds mimic the natural substrate, AMP, and bind to the active site of the enzyme, preventing the hydrolysis of AMP to adenosine. The mechanism is competitive, where the inhibitor competes with the endogenous substrate for binding to the enzyme. While specific mechanistic studies on this compound itself are not extensively detailed in the available literature, the broader class of purine nucleotide analogues, for which it is a precursor, demonstrates this inhibitory action. Structure-activity relationship (SAR) studies on related purine and pyrimidine (B1678525) nucleotides have shown that modifications to the purine base and the ribose sugar can significantly alter the inhibitory potency against CD73. nih.gov

Inhibition of Phosphodiesterases

Based on the available scientific literature, there is no specific information detailing the direct inhibitory activity or mechanisms of this compound on phosphodiesterases (PDEs).

Inhibition of Kinases (e.g., Src, p38alpha MAP kinase, Cdks)

The 2,6-disubstituted purine core, for which 2,6-Dichloro-9H-purine is a key synthetic starting material, is a well-established scaffold for the development of potent protein kinase inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase's active site.

p38alpha MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is a key enzyme in cellular signaling pathways that respond to stress. Research has demonstrated that specific inhibitors of p38alpha can enhance the apoptotic effects of other therapeutic agents in cancer cells. caymanchem.com While studies may not name this compound directly, they focus on 2,6,9-trisubstituted purine analogues that are synthesized from it and are designed to fit into the ATP-binding pocket of p38alpha kinase.

Cyclin-Dependent Kinases (Cdks): Cdks are critical regulators of the cell cycle, and their inhibition is a major target in cancer therapy. Novel 2,6,9-trisubstituted purines, derived from 2,6-dichloropurine, have been designed and synthesized as potent inhibitors of various Cdks. medchemexpress.commedchemexpress.com For instance, derivatives have shown potent inhibitory activity against Cdk12, a kinase implicated in trastuzumab resistance in HER2-positive breast cancers. nih.govmedchemexpress.com These compounds have demonstrated the ability to downregulate the expression of key downstream genes controlled by Cdk12. nih.govmedchemexpress.com Similarly, other 2,6,9-trisubstituted purines have been described as inhibitors of Cdk2. medchemexpress.com

The general mechanism involves the purine ring acting as a hinge-binding motif, a common feature in kinase inhibitors that mimics the adenine (B156593) part of ATP. Substitutions at the C2, C6, and N9 positions are systematically varied to optimize potency and selectivity for the target kinase.

| Kinase Target | Purine Scaffold | Research Finding |

| p38α MAP Kinase | 2,6,9-Trisubstituted Purines | Inhibition enhances proteasome inhibitor-induced apoptosis in myeloma cells. caymanchem.com |

| Cdk12 | 2,6,9-Trisubstituted Purines | Potent inhibitors show antiproliferative activity against trastuzumab-resistant breast cancer cells (GI₅₀ values < 50 nM). nih.govmedchemexpress.com |

| Cdk2 | 2,6,9-Trisubstituted Purines | Novel compounds designed for the treatment of CDK2-related diseases like cancer. medchemexpress.com |

| CHK1 | 2,6-disubstituted-9H-purine | Derivatives display potent inhibition against Checkpoint kinase 1 (CHK1). nih.gov |

Applications as Biochemical Probes

This compound is a valuable precursor for the synthesis of specialized molecular probes used to investigate the structure and function of nucleotide-binding proteins.

Photoaffinity Labeling of Protein Nucleotide Binding Sites

Photoaffinity labeling is a powerful technique used to identify and map nucleotide-binding sites within proteins. nih.gov This method involves a ligand that can be covalently cross-linked to its binding site upon activation by light. This compound serves as a key building block for creating such probes. caymanchem.commedchemexpress.com

The chloro groups at the C2 and C6 positions of the purine ring are readily displaced by nucleophiles. This reactivity is exploited to introduce photoreactive groups, such as azides (-N₃). For example, this compound can be converted to 2,6-diazido-9-(β-D-ribofuranosyl)purine. caymanchem.com This diazido-purine nucleoside, or its phosphorylated derivatives, can then be used as a photoaffinity analogue of adenosine or ATP.

Mechanism of Application:

The azido-purine analogue binds to the nucleotide-binding site of a target protein.

Upon irradiation with UV light, the azido (B1232118) group loses N₂ gas to form a highly reactive nitrene intermediate.

This nitrene rapidly inserts into nearby C-H, N-H, or O-H bonds of the amino acid residues in the binding site, forming a stable, covalent bond between the probe and the protein.

The labeled protein can then be identified and the site of modification can be determined through techniques like mass spectrometry, providing direct information about the architecture of the nucleotide-binding pocket. nih.gov

Spin-Labeling for Conformational and Interaction Studies

Spin-labeling is a biophysical technique, primarily using electron paramagnetic resonance (EPR) spectroscopy, to study the structure, dynamics, and interactions of biomolecules. nih.gov This method requires the site-specific introduction of a stable radical, known as a spin label (e.g., a nitroxide).

Research has shown that this compound is used in the synthesis of novel spin-labeled photoaffinity derivatives of essential coenzymes like NAD⁺ and ATP. caymanchem.com In this dual-function probe, the molecule contains both a photoreactive group (for covalent attachment) and a spin label (for EPR studies).

Application in Conformational Studies:

A spin-labeled nucleotide analogue, synthesized from the dichloropurine riboside precursor, is introduced to a protein of interest where it binds to the nucleotide site.

EPR spectroscopy is then used to analyze the spin label. The EPR spectrum is highly sensitive to the mobility of the spin label and its local environment.

Changes in the protein's conformation, perhaps induced by the binding of another molecule or a change in conditions, will alter the movement and environment of the spin label.

These alterations are reflected as changes in the EPR spectral line shape, providing detailed insights into local or global conformational changes in the protein. nih.gov This allows researchers to monitor protein dynamics and interactions in a way that is often not possible with other structural biology techniques.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) for Electronic Structure and Bond Character Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,6-Dichloro-9H-purine Riboside, DFT calculations are particularly valuable for understanding the reactivity and characteristics of its carbon-chlorine (C-Cl) bonds, which are key to its function as a synthetic precursor.

Studies have combined experimental techniques like ³⁵Cl Nuclear Quadrupole Resonance (NQR) spectroscopy with DFT calculations to probe the electronic environment of the chlorine atoms in 2,6-Dichloropurine (B15474) ribonucleoside. researchgate.net NQR spectroscopy measures the interaction of the nuclear quadrupole moment of the chlorine nuclei with the surrounding electric field gradient (EFG), which is highly sensitive to the chemical bonding environment. researchgate.net This experimental data, including NQR frequencies (νQ) and asymmetry parameters (η), can be compared with theoretical values derived from DFT calculations. researchgate.net Such a comparison provides a rigorous test of the computational model and yields a detailed picture of the C-Cl bonds' double-bond character and the relative reactivity of the chlorine atoms at the C2 and C6 positions of the purine (B94841) ring. researchgate.net DFT is adjusted to compute quantum energies, notably the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO), whose energy gap (Egap) indicates the compound's stability. scispace.com

Table 1: Illustrative Comparison of Experimental and DFT-Calculated Parameters for C-Cl Bonds (Note: This table is a representation of the types of data generated in such studies; specific values are illustrative.)

| Parameter | C2-Cl Bond (Experimental) | C2-Cl Bond (DFT Calculated) | C6-Cl Bond (Experimental) | C6-Cl Bond (DFT Calculated) |

|---|---|---|---|---|

| ³⁵Cl NQR Frequency (νQ) at 77K | Value A (MHz) | Value A' (MHz) | Value B (MHz) | Value B' (MHz) |

| Asymmetry Parameter (η) | Value C | Value C' | Value D | Value D' |

| Double-Bond Character (%) | Inferred Value E | Calculated Value E' | Inferred Value F | Calculated Value F' |

Molecular Modeling for Ligand-Receptor Interactions and Conformational Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound and its analogs, these methods are crucial for understanding how the molecule adopts specific three-dimensional shapes (conformations) and how it interacts with biological targets like enzymes.

Molecular dynamics (MD) simulations and docking studies are used to model the interaction between the ligand (the purine derivative) and its receptor (the enzyme). nih.gov These techniques can predict the most likely binding poses and estimate the binding free energy, indicating the stability of the ligand-receptor complex. nih.gov For purine analogues, modeling studies have investigated interactions with enzymes like purine nucleoside phosphorylase (PNP). nih.gov These studies have highlighted that factors such as the protonation state of key amino acid residues (e.g., Glu-201) in the enzyme's binding pocket can significantly influence ligand recognition and binding. nih.gov

Table 2: Key Conformational Data for a 2,6-Dichloropurine Riboside Analog

| Structural Feature | Observation | Source |

|---|---|---|

| Furanose Ring Pucker | Envelope Conformation | nih.gov |

| Deviating Atom | C3' atom deviates by 0.602 (5) Å from the mean plane | nih.gov |

| Purine-Furanose Orientation | Dihedral angle of 65.0 (1)° between the purine system and the furanose ring's planar atoms | nih.gov |

| Intermolecular Interactions | Stabilized in crystal structure by multiple C—H⋯O and C—H⋯N hydrogen bonds | nih.gov |

Prediction of Binding Modes for Enzyme Inhibitors

A primary application of molecular modeling for compounds like this compound is to predict how they bind to and inhibit target enzymes, which is fundamental for structure-based drug design. This compound is a known precursor for analogs targeting enzymes crucial for nucleotide biosynthesis, such as inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH). nih.govmedchemexpress.com

Computational docking programs, such as Autodock and FlexX, are employed to place the ligand into the three-dimensional structure of the target enzyme's active site. nih.gov These programs use scoring functions to evaluate thousands of possible binding poses, predicting the most favorable orientation and interaction patterns. nih.gov For purine-based inhibitors, these studies often focus on interactions within the ATP-binding cleft of kinases or the cofactor-binding site of dehydrogenases. nih.govnih.gov The goal is to understand how the inhibitor mimics the natural substrate or cofactor while forming key interactions (e.g., hydrogen bonds, hydrophobic contacts) that lead to potent inhibition. nih.gov

However, the prediction of binding modes faces challenges. The flexibility of certain regions in an enzyme's active site can make accurate predictions difficult. nih.gov Furthermore, the accuracy of the prediction is highly dependent on the quality of the protein structure used. elifesciences.org Recent studies have shown that while protein structure prediction models like AlphaFold are powerful, they may yield poorer accuracy for ligand-binding pose prediction compared to experimentally determined crystal structures. elifesciences.org Therefore, computational predictions serve as a powerful hypothesis-generating tool that guides further experimental validation and optimization of inhibitor design. nih.gov

Q & A

Q. What are the established synthetic routes for 2,6-dichloro-9H-purine riboside, and how do reaction conditions influence yield?

The synthesis of this compound typically involves Vorbrüggen glycosylation, where purine bases are coupled with ribofuranosyl derivatives under controlled conditions . Key variables include:

- Catalysts : Lewis acids (e.g., TMSOTf) or iodine (I₂) for activating the ribose moiety .

- Temperature : Reactions often proceed at 60–80°C to avoid side products like N⁷ regioisomers .

- Protecting Groups : Acetyl (e.g., 2',3',5'-tri-O-acetyl-β-D-ribofuranosyl) groups prevent undesired hydroxyl reactivity .

Methodological Tip: Monitor reaction progress via TLC with UV visualization (254 nm) to detect purine intermediates .

Q. How can researchers purify this compound derivatives, and what analytical techniques validate purity?

- Purification : Use column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures .

- Validation :

- HPLC : Reverse-phase C18 columns with UV detection (260 nm) confirm purity (>95%) .

- Mass Spectrometry (ESI-MS) : Verify molecular ions (e.g., [M+H]⁺ at m/z 343.1 for the parent compound) .